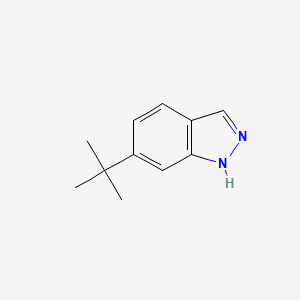

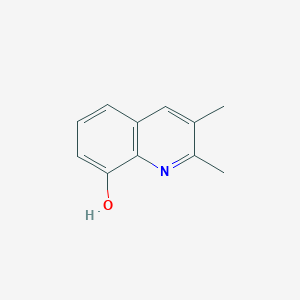

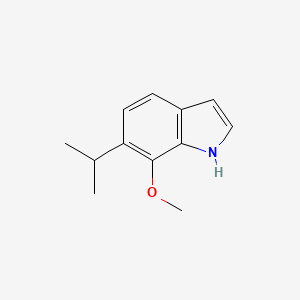

![molecular formula C17H22N2O2 B3215781 tert-Butyl spiro[indole-3,4'-piperidine]-1'-carboxylate CAS No. 1167055-93-7](/img/structure/B3215781.png)

tert-Butyl spiro[indole-3,4'-piperidine]-1'-carboxylate

Overview

Description

“tert-Butyl spiro[indole-3,4’-piperidine]-1’-carboxylate” is a complex organic compound. It is a derivative of spirocyclic oxindoles . Spirocyclic oxindoles are important in drug design processes and have bioactivity against various diseases .

Synthesis Analysis

The synthesis of spirocyclic oxindoles, including “tert-Butyl spiro[indole-3,4’-piperidine]-1’-carboxylate”, is an active research field in organic chemistry . The development of novel synthetic strategies to form these chemical entities in a stereoselective manner is a significant objective .Molecular Structure Analysis

Spirocyclic structures, like “tert-Butyl spiro[indole-3,4’-piperidine]-1’-carboxylate”, are inherently highly 3-dimensional structures . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .Chemical Reactions Analysis

The development of new stereoselective approaches to spirocyclic oxindoles has been analyzed . These structures are important for applications in medicinal chemistry, as intermediates or final products in total synthesis .Scientific Research Applications

Synthesis and Development of Spirocyclic Compounds A study by Freund and Mederski (2000) explored a synthetic route to spiro[indole-3,4′-piperidin]-2-ones, starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid. This research contributes to the development of methods for synthesizing spirocyclic compounds, which are significant in pharmaceutical chemistry (Freund & Mederski, 2000).

Efficient Synthesis Approach Teng, Zhang, and Mendonça (2006) described an efficient synthesis method for a spirocyclic oxindole analogue, including the tert-butoxycarbonyl group. This highlights advancements in the synthesis of complex organic molecules, which can be crucial in medicinal chemistry (Teng, Zhang, & Mendonça, 2006).

Copper-Catalyzed Oxidative Dearomatization Kong et al. (2016) developed a copper-catalyzed oxidative dearomatization/spirocyclization process, using tert-butyl hydroperoxide. This technique is key in forming C2-spiro-pseudoindoxyls, a structural motif relevant in organic and medicinal chemistry (Kong et al., 2016).

Templates for GPCR Targets Xie, Huang, Fang, and Zhu (2004) developed a synthetic route to create templates for GPCR (G-protein-coupled receptor) targets. Their work with 1′- H -spiro(indoline-3,4′-piperidine) derivatives contributes to the field of drug discovery, particularly in targeting GPCRs (Xie, Huang, Fang, & Zhu, 2004).

Diastereoselective Syntheses Liang et al. (2020) reported on the diastereoselective synthesis of spiro[indoline-3,4'-pyridin]-2-yl)carbamates, demonstrating a significant advance in creating stereochemically complex molecules. This has implications in developing pharmacologically active compounds (Liang et al., 2020).

Mechanism of Action

Spiroindole and spirooxindole scaffolds have become biological targets due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions . They have a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .

Future Directions

Spirocyclic compounds, including “tert-Butyl spiro[indole-3,4’-piperidine]-1’-carboxylate”, can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure . They access relatively underexplored chemical space and novel intellectual property (IP) space . Therefore, they are expected to continue to be an active area of research in organic and medicinal chemistry .

properties

IUPAC Name |

tert-butyl spiro[indole-3,4'-piperidine]-1'-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-16(2,3)21-15(20)19-10-8-17(9-11-19)12-18-14-7-5-4-6-13(14)17/h4-7,12H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBAHEULGWNDNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C=NC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl spiro[indole-3,4'-piperidine]-1'-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

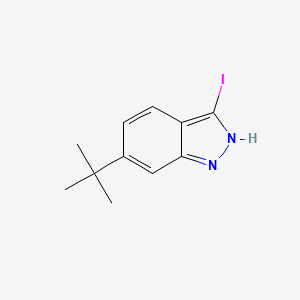

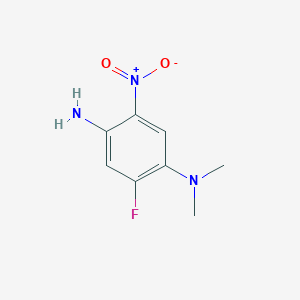

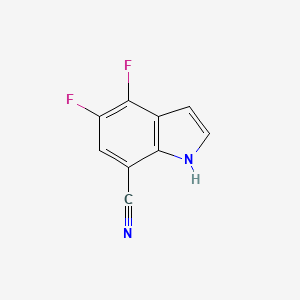

![6-[(E)-2-(dimethylamino)vinyl]-5-nitropyrimidine-2,4-diol](/img/structure/B3215717.png)

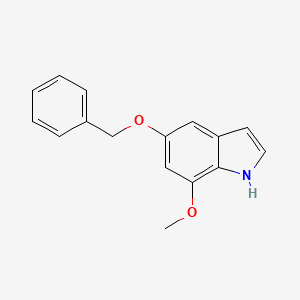

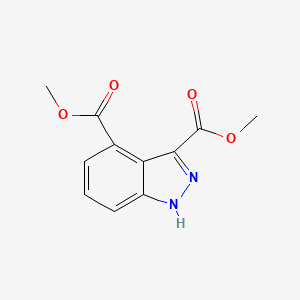

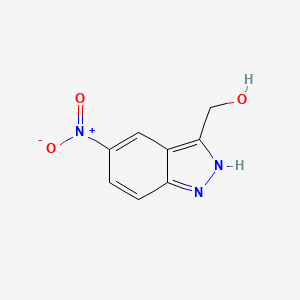

![7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B3215737.png)

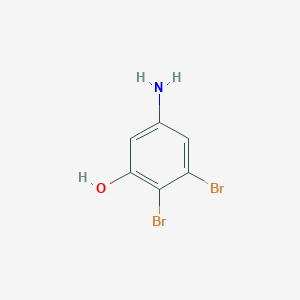

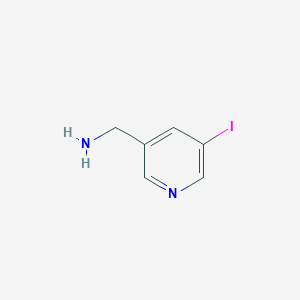

![4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3215788.png)